molecular formula C9H17NO3 B2527373 Propan-2-yl 3-hydroxypiperidine-1-carboxylate CAS No. 1250007-16-9

Propan-2-yl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B2527373
CAS No.: 1250007-16-9
M. Wt: 187.239
InChI Key: GCHHDBCXGJEKER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxypiperidine-1-carboxylate typically involves the esterification of 3-hydroxypiperidine-1-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-hydroxypiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3-hydroxypiperidine-1-carboxylate: Known for its unique ester and hydroxyl functionalities.

    Propan-2-yl 4-hydroxypiperidine-1-carboxylate: Similar structure but with the hydroxyl group at a different position.

    Propan-2-yl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and an ester group makes it versatile for various chemical transformations and applications .

Biological Activity

Propan-2-yl 3-hydroxypiperidine-1-carboxylate, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, chemical properties, and implications for therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and an ester functionality. This unique substitution pattern influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₅N₁O₃
Molecular Weight171.22 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including G protein-coupled receptors (GPCRs). The hydroxyl group facilitates hydrogen bonding, enhancing its affinity for various receptors involved in metabolic regulation and signaling pathways.

Interaction with Biological Targets

Research indicates that this compound may act as an agonist for certain GPCRs, potentially influencing metabolic processes such as glucose tolerance and hormone secretion. These interactions are critical for developing therapeutic agents for conditions like type 2 diabetes and obesity.

In Vitro Studies

Recent studies have highlighted the compound's potential in modulating pathways relevant to cancer and metabolic disorders. For instance, derivatives of piperidine compounds have shown significant interactions with receptors linked to insulin signaling and cell proliferation.

Case Study: Anticancer Activity
A study investigating the anticancer properties of piperidine derivatives found that some compounds exhibited cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .

Applications in Medicine

This compound is being explored for several therapeutic applications:

  • Diabetes Management : The compound's role as a GPCR agonist suggests it may enhance insulin sensitivity and glucose uptake.
  • Cancer Therapy : Preliminary findings indicate potential anticancer properties through modulation of cell signaling pathways.
  • Neurological Disorders : Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in neuroprotective therapies.

Table: Summary of Biological Activities

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Metabolic RegulationEnhanced glucose tolerance via GPCR interaction
Neurological EffectsPotential neuroprotective properties

Properties

IUPAC Name

propan-2-yl 3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-4-8(11)6-10/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHHDBCXGJEKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250007-16-9
Record name propan-2-yl 3-hydroxypiperidine-1-carboxylate
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